molecular formula C11H15NO3 B079892 3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid CAS No. 14055-88-0

3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid

Cat. No. B079892
CAS RN: 14055-88-0
M. Wt: 209.24 g/mol
InChI Key: VISAOLSKRMWKIH-UHFFFAOYSA-N
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Description

3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid is a compound that falls within the category of aromatic amino acids with potential relevance in various chemical and pharmaceutical applications. While specific literature directly addressing this compound is scarce, insights into its synthesis, molecular structure, chemical reactions, and properties can be drawn from studies on related compounds.

Synthesis Analysis

The synthesis of compounds similar to 3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid often involves regiospecific reactions, with single-crystal X-ray analysis being crucial for unambiguous structure determination. For example, Kumarasinghe et al. (2009) discuss the synthesis of a closely related compound, highlighting the importance of spectroscopic techniques and crystallography in confirming the product's structure (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

Structural investigation using X-ray crystallography and spectroscopic methods provides detailed insights into the molecular arrangement and intermolecular interactions. Venkatesan et al. (2016) exemplify this approach in their study of a structurally analogous compound, emphasizing the role of intramolecular hydrogen bonding and methoxy group interactions in stabilizing the molecule (Venkatesan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature typically exploit the reactivity of the amino and carboxylic acid functional groups. The work by Ai (2002) on synthesizing an intermediate of naproxen demonstrates the potential chemical pathways that could be applied to similar compounds, including bromination and hydrolysis steps (Ai, 2002).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, are crucial for understanding a compound's behavior in different environments. While specific data on 3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid is not readily available, studies like those by Das et al. (2012), which analyze the crystalline structures and physical properties of related compounds, can provide valuable insights (Das et al., 2012).

Chemical Properties Analysis

The chemical properties of such compounds, including acidity/basicity, reactivity with other chemical entities, and stability, are influenced by their functional groups and molecular structure. The research by Espinoza-Hicks et al. (2012) on the spectroscopic properties of a similar compound underscores the importance of DFT calculations and spectroscopic analyses in predicting chemical behavior (Espinoza-Hicks et al., 2012).

Scientific Research Applications

Anticancer Potential

Cinnamic acid derivatives, to which "3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid" structurally relates, have garnered attention in medicinal research due to their antitumor properties. These compounds, including various cinnamoyl acids and esters, have been investigated for their efficacy in anticancer research, highlighting the rich medicinal tradition and potential underutilization of cinnamic acid derivatives in oncology (De, Baltas, & Bedos-Belval, 2011).

Antioxidant and Antimicrobial Effects

Syringic acid, another phenolic compound with structural similarities, demonstrates a broad spectrum of therapeutic applications, including the prevention of diabetes, cardiovascular diseases, cancer, and cerebral ischemia. Its strong antioxidant activity is attributed to the presence of methoxy groups on the aromatic ring, suggesting similar potential benefits for related compounds (Srinivasulu et al., 2018).

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of various compounds, including those structurally related to "3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid." Ursolic acid, for instance, is found in several plants and has been reported to possess anti-tumor, anti-diabetic, cardioprotective, and hepatoprotective properties. Its ability to prevent oxidative damage and inflammation may offer insights into the therapeutic potential of similar compounds for managing neurodegenerative and psychiatric diseases (Ramos-Hryb et al., 2017).

Metabolic Pathways and Nutrient Interactions

The metabolism of aspartyl moieties, like those possibly related to "3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid," involves hydrolysis in the gut to yield aspartic acid, phenylalanine, and methanol. This metabolic process is essential for understanding the bioavailability and physiological effects of dietary and supplemental forms of such compounds (Ranney & Oppermann, 1979).

properties

IUPAC Name

3-(3-methoxy-N-methylanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(7-6-11(13)14)9-4-3-5-10(8-9)15-2/h3-5,8H,6-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISAOLSKRMWKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589456
Record name N-(3-Methoxyphenyl)-N-methyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid

CAS RN

14055-88-0
Record name N-(3-Methoxyphenyl)-N-methyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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